molecular formula C16H15NO6 B5013130 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

Cat. No.: B5013130
M. Wt: 317.29 g/mol
InChI Key: QMJHZNRCUTWOLZ-UHFFFAOYSA-N
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Description

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H15NO6. It is characterized by the presence of a methoxy group, a nitrophenoxy group, and an ethoxy group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-16-10-12(11-18)2-7-15(16)23-9-8-22-14-5-3-13(4-6-14)17(19)20/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJHZNRCUTWOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-(4-nitrophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzoic acid.

    Reduction: 3-methoxy-4-[2-(4-aminophenoxy)ethoxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde
  • 4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
  • 3-methoxy-4-[(4-nitrophenoxy)methyl]benzaldehyde

Uniqueness

3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of methoxy, nitrophenoxy, and ethoxy groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.

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